

A Comparative Guide to the Cellular Effects of (+)-trans-C75 and its Enantiomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For researchers and drug development professionals, understanding the nuanced activity of stereoisomers is critical for accurate experimental design and interpretation. C75, a synthetic inhibitor of fatty acid synthase (FASN), is a widely studied compound in cancer research. However, it is typically used as a racemic mixture, and its enantiomers, **(+)-trans-C75** and **(-)-trans-C75**, possess distinct biological activities and potencies. This guide provides a comparative analysis of the effects of **(+)-trans-C75**, cross-validated against its enantiomer and the racemic mixture in various cell lines, supported by experimental data and detailed protocols.

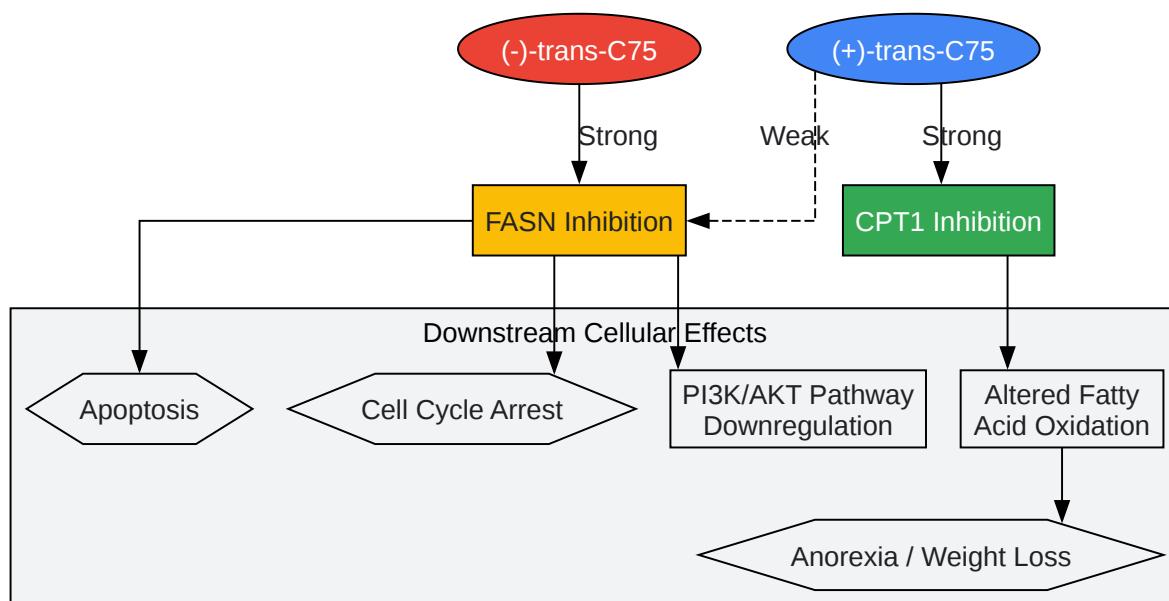
Differentiated Mechanisms of Action: FASN vs. CPT1

The primary distinction between the C75 enantiomers lies in their principal molecular targets. While the racemic mixture exhibits activities of both, the individual isomers show a clear separation of function.

- **(-)-trans-C75:** This enantiomer is primarily responsible for the inhibition of Fatty Acid Synthase (FASN).^{[1][2]} Its action leads to the cytotoxic and anti-tumor effects commonly associated with C75.^{[1][2]}
- **(+)-trans-C75:** In contrast, **(+)-trans-C75** is a weak FASN inhibitor but a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.^{[2][3]} This activity is strongly linked to the anorectic (appetite-suppressing) side effects observed with the racemic mixture, making it less directly cytotoxic to cancer cells.^[2]

This functional divergence is crucial for interpreting experimental results and for the potential development of more specific therapeutic agents.[\[2\]](#)

Comparative Cytotoxicity Data


The differential mechanisms of the C75 enantiomers are reflected in their cytotoxic potency across various cancer cell lines. The (-)-trans-C75 isomer consistently demonstrates greater cytotoxicity than the **(+)-trans-C75** isomer.[\[4\]](#)[\[5\]](#) Data compiled from multiple studies are presented below.

Cell Line	Cancer Type	Compound	Metric	Value (μM)	Citation
PC3	Prostate Cancer	(+)-trans-C75	IC50 (Clonogenic)	51.36	[4]
PC3	Prostate Cancer	(-)-trans-C75	IC50 (Clonogenic)	28.08	[4]
PC3	Prostate Cancer	(±)-trans-C75 (Racemic)	IC50 (Clonogenic)	~37.5	[4]
PC3	Prostate Cancer	(±)-trans-C75 (Racemic)	IC50 (Growth)	35	[3]
LNCaP	Prostate Cancer	(+)-trans-C75	IC50 (MTT Assay)	>50	[4] [5]
LNCaP	Prostate Cancer	(-)-trans-C75	IC50 (MTT Assay)	~25	[4] [5]
LNCaP	Prostate Cancer	(±)-trans-C75 (Racemic)	IC50 (Spheroid)	50	[3]
A375	Human Melanoma	(±)-trans-C75 (Racemic)	IC50 (FASN Inhibition)	32.43	[6]
MA104	Monkey Kidney	(±)-trans-C75 (Racemic)	TD50 (Cytotoxicity)	28.5	[6]

Signaling Pathways and Cellular Responses

The inhibition of FASN by (-)-trans-C75 triggers a cascade of cellular events, primarily leading to apoptosis and cell cycle arrest. Racemic C75 has been shown to affect multiple signaling pathways, though these effects are largely attributable to the (-) enantiomer's FASN inhibition.

- **Apoptosis Induction:** FASN inhibition leads to the accumulation of its substrate, malonyl-CoA, which is a key mediator of apoptosis.^[7] This process involves the intrinsic mitochondrial pathway.^[7] In various cancer cell lines, C75 treatment results in the cleavage of PARP and caspases, hallmarks of apoptosis.^[8]
- **Cell Cycle Arrest:** C75 has been shown to induce cell cycle arrest, though the specific phase can be cell-type dependent.
- **PI3K/AKT/mTOR Pathway:** In breast and lung cancer cells, FASN inhibition by C75 can lead to the downregulation of survival pathways such as PI3K/AKT/mTOR, further promoting apoptosis.^{[8][9]}

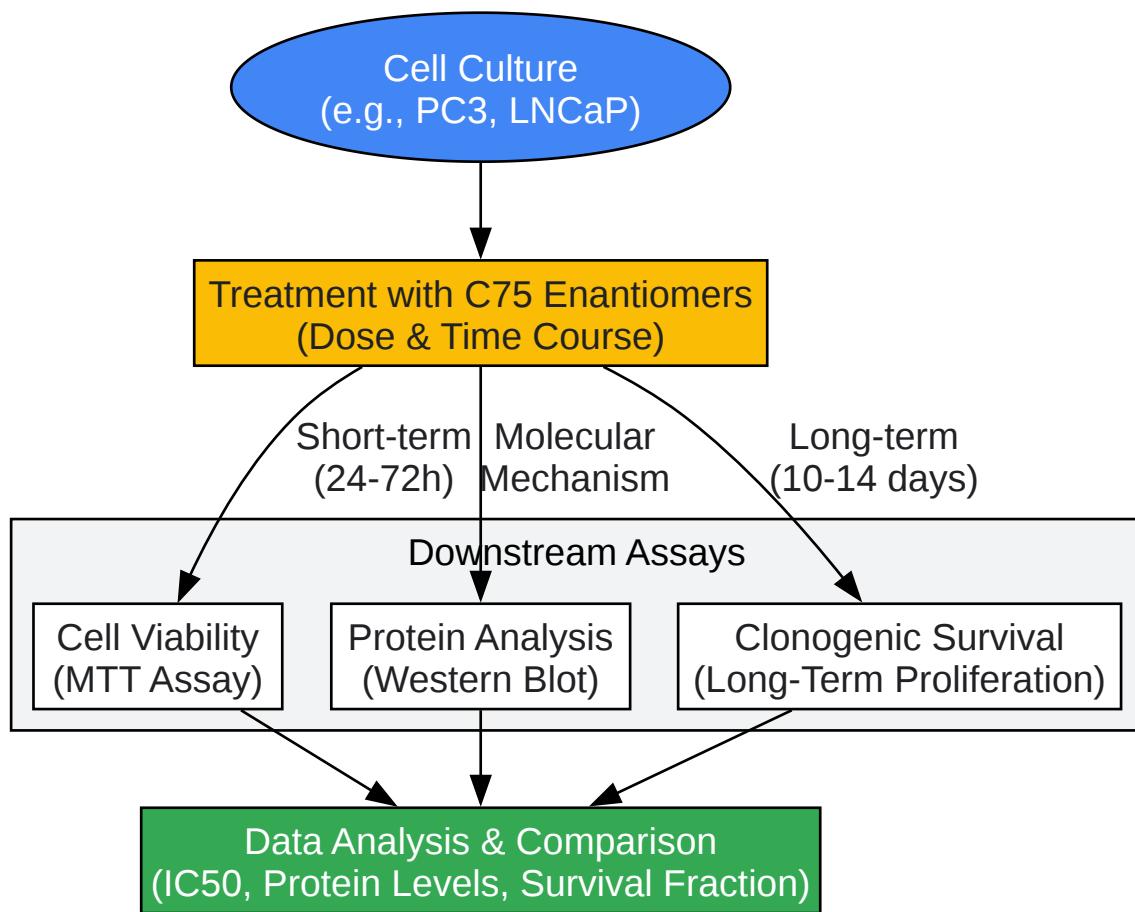
[Click to download full resolution via product page](#)

Fig 1. Differentiated signaling pathways of C75 enantiomers.

Experimental Protocols

Reproducible and comparable results depend on standardized experimental procedures. Below are detailed protocols for key assays used to evaluate the effects of C75.

Protocol 1: Cell Viability and IC50 Determination (MTT Assay)


This colorimetric assay assesses cell metabolic activity, which is used as a proxy for cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **(+)-trans-C75**, **(-)-trans-C75**, and racemic C75 in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value for each compound.

Protocol 2: Western Blot for Apoptosis Marker Analysis

This technique is used to detect specific proteins (e.g., cleaved PARP, cleaved Caspase-3) indicative of apoptosis.

- Cell Culture and Treatment: Grow cells in 6-well plates to ~70-80% confluence and treat them with the desired concentrations of C75 enantiomers or vehicle for a specified time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
- Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., anti-cleaved-PARP, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

[Click to download full resolution via product page](#)

Fig 2. General experimental workflow for comparing C75 enantiomers.

Protocol 3: Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment, which is particularly useful for evaluating radiosensitizing effects.[4]

- Cell Treatment: Treat exponentially growing cells in flasks or large plates with the C75 enantiomers for a set period (e.g., 24 hours). For radiosensitization studies, cells can be irradiated during or after drug treatment.[4]
- Seeding for Colonies: After treatment, harvest the cells, count them, and seed a precise number (e.g., 200-2000 cells, depending on expected toxicity) into 60mm dishes.
- Incubation: Incubate the dishes undisturbed for 10-14 days to allow for colony formation.

- Fixing and Staining: Remove the medium, wash with PBS, and fix the colonies with methanol. Stain with a 0.5% crystal violet solution.
- Colony Counting: Count the number of colonies containing at least 50 cells.
- Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.

Summary and Conclusion

Cross-validation of **(+)-trans-C75**'s effects reveals a distinct pharmacological profile compared to its (-) enantiomer. While (-)-trans-C75 is the primary driver of FASN inhibition and in vitro cytotoxicity, **(+)-trans-C75** exhibits significantly lower potency against cancer cells and primarily targets CPT1, an enzyme linked to metabolic regulation and appetite.[2][4] For researchers investigating the anti-tumor properties of FASN inhibition, the use of the purified (-)-trans-C75 enantiomer or a clear understanding of the racemic mixture's dual activity is essential for generating precise and translatable data. This distinction is paramount for the future design of FASN inhibitors that maximize therapeutic impact while minimizing off-target side effects like weight loss.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Differential pharmacologic properties of the two C75 enantiomers: (+)-C75 is a strong anorectic drug; (-)-C75 has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential in radiosensitizing potency of enantiomers of the fatty acid synthase inhibitor C75 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Different fatty acid metabolism effects of (-)-epigallocatechin-3-gallate and C75 in adenocarcinoma lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Cellular Effects of (+)-trans-C75 and its Enantiomer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167901#cross-validation-of-trans-c75-effects-in-different-cell-lines\]](https://www.benchchem.com/product/b167901#cross-validation-of-trans-c75-effects-in-different-cell-lines)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com